SJF-0628

BRAFV600E PROTAC Cell Proliferation

SJF-0628 is a VHL-recruiting PROTAC that catalytically degrades the entire BRAF scaffold—abolishing both enzymatic and scaffolding functions—across Class 1 (V600E), Class 2 (G469A), and Class 3 (G466V) mutants at low-nanomolar potency while sparing BRAFWT, ARAF, and CRAF. Unlike vemurafenib, it avoids paradoxical MAPK activation and retains activity against the drug-resistant p61-BRAFV600E splice variant. Published in vivo tumor regression data in A375 and SK‑MEL‑246 xenografts, plus the degradation-incompetent epimer SJF‑0661 as a built-in negative control, make this the definitive tool compound for non‑V600 mutant oncology research.

Molecular Formula C51H57F2N9O7S2
Molecular Weight 1010.2 g/mol
Cat. No. B15612786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF-0628
Molecular FormulaC51H57F2N9O7S2
Molecular Weight1010.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41+,47?/m1/s1
InChIKeyMBCAVOCJJAQHHT-GXEJUTRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJF-0628 – A VHL-Recruiting BRAF PROTAC Degrader with Pan-Mutant Selectivity


SJF-0628 is a proteolysis-targeting chimera (PROTAC) composed of the BRAF inhibitor vemurafenib conjugated via a rigid piperazine linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. Unlike conventional kinase inhibitors that merely occupy the ATP-binding site, SJF-0628 hijacks the ubiquitin-proteasome system to catalytically eliminate the entire BRAF scaffold protein. Critically, SJF-0628 achieves low-nanomolar degradation of Class 1, Class 2, and Class 3 BRAF mutants while sparing wild-type RAF isoforms (BRAFWT, ARAF, CRAF) [1]. This pan-mutant degradation profile, combined with in vivo anti-tumor activity in xenograft models, distinguishes SJF-0628 from traditional BRAF inhibitors whose clinical utility is restricted to Class 1 (V600) mutants and is compromised by paradoxical MAPK activation [1].

Why SJF-0628 Cannot Be Interchanged with Vemurafenib or Other BRAF Inhibitors


Although vemurafenib and SJF-0628 share the same BRAF-binding warhead, their functional outcomes diverge fundamentally. Vemurafenib inhibits the kinase activity of Class 1 BRAF mutants (e.g., V600E) but paradoxically activates the MAPK pathway in wild-type BRAF cells by promoting RAF dimerization and fails to address non-catalytic scaffolding functions of BRAF [1]. In contrast, SJF-0628 eliminates the entire BRAF protein, abolishing both enzymatic and scaffolding roles, and does so across all three mutant classes without paradoxical ERK activation [1][2]. Even the closely related degradation-incompetent epimer SJF-0661, which retains identical target-binding affinity, is 6‑fold less potent in cellular growth inhibition assays because it cannot recruit VHL to trigger degradation [1]. These mechanistic differences mean that substituting SJF-0628 with a kinase inhibitor or an inactive PROTAC analog in an experiment would recapitulate only a fraction of the biological effect and would not capture the catalytic, event-driven pharmacology unique to an active PROTAC.

Quantitative Comparative Evidence for SJF-0628 Differentiation in Scientific Procurement


6‑Fold Superior Growth Inhibition Potency vs. Vemurafenib in BRAFV600E‑Driven Melanoma Cells

In SK‑MEL‑28 (homozygous BRAFV600E) cells, SJF-0628 inhibited cell growth with an EC50 of 37 ± 1.2 nM, whereas the parent inhibitor vemurafenib required 215 ± 1.09 nM, representing a 5.8‑fold increase in potency [1]. The degradation‑incompetent epimer SJF‑0661 showed an EC50 of 243 ± 1.09 nM, confirming that the gain in potency is degradation‑dependent rather than a consequence of linker attachment [1].

BRAFV600E PROTAC Cell Proliferation

Efficacy in Vemurafenib‑Resistant Cells Where Inhibitors Are Inactive

SK‑MEL‑239‑C4 cells, which express the vemurafenib‑resistant p61‑BRAFV600E splice variant, are completely insensitive to vemurafenib treatment. SJF‑0628 degrades the p61‑BRAFV600E dimer with a DC50 of 72 nM (Dmax > 80%) and inhibits cell growth with an EC50 of 218 ± 1.06 nM, whereas vemurafenib shows minimal effect at all tested concentrations [1].

Drug Resistance BRAFV600E PROTAC

Pan‑Class Mutant BRAF Degradation vs. Class‑1‑Restricted Inhibitor Activity

In SK‑MEL‑246 cells (Class 2 BRAF, G469A), SJF‑0628 degrades BRAF with a DC50 of 15 nM (Dmax > 95%) and inhibits cell growth with an EC50 of 45 ± 1.11 nM [1]. Vemurafenib, a Class 1‑selective inhibitor, causes only partial growth inhibition at concentrations above 1 μM, and this inhibition is not sustained at 10 μM [1]. SJF‑0628 also degrades Class 3 mutants (e.g., BRAFG466V in CAL‑12T and H1666 cells, DC50 = 23 nM and 29 nM, respectively) [1]. Biochemical kinase profiling confirms SJF‑0628 inhibits BRAF mutants across Classes 1–3 with IC50 values ranging from 0.49 nM (BRAFV600K) to 16 nM (BRAFL597V), while maintaining lower potency against CRAF (37.6 nM) and ARAF (0.27 nM) [1].

Class 2 BRAF G469A Degradation Selectivity

In Vivo Tumor Regression in a Class 2 BRAF Xenograft Model

In SK‑MEL‑246 (Class 2, BRAFG469A) tumor xenografts implanted in female athymic mice, SJF‑0628 administered at 50 mg/kg intraperitoneally twice daily produced frank tumor regression, with final tumor volumes significantly smaller than the initial implantation volume (P < 0.05, unpaired t‑test) [1]. Vemurafenib has no meaningful efficacy in this Class 2 model. A separate A375 (BRAFV600E) xenograft study confirmed that 3‑day treatment with 50 mg/kg or 150 mg/kg SJF‑0628 achieved >90% BRAF degradation in tumor tissue [1]. The favorable PK profile is consistent with the VHL‑based PROTAC design showing sustained protein knockdown and catalytic degradation behavior, with only 30% BRAF signal recovery at 24 h after washout [1].

In Vivo Efficacy Xenograft Melanoma

Mutant‑Selective Degradation Without Paradoxical MAPK Activation

A critical liability of first‑generation BRAF inhibitors is paradoxical activation of the MAPK pathway in BRAF wild‑type cells, which limits therapeutic index and can promote secondary malignancies. SJF‑0628 spares BRAFWT, ARAF, and CRAF in cells, with quantitative immunoblotting showing no detectable degradation of wild‑type RAF isoforms even at concentrations that achieve >95% degradation of BRAFV600E [1]. In OVCAR‑8 cells (BRAFWT), SJF‑0628 induced only a slight activation of ERK phosphorylation, in marked contrast to vemurafenib which strongly stimulates p‑ERK in wild‑type settings [1]. The selectivity mechanism is attributed to weaker ternary complex formation between SJF‑0628, VHL, and the quiescent conformation of BRAFWT compared with the active conformation of oncogenic mutants [1]. A separate PROTAC study confirmed that SJF‑0628 does not trigger paradoxical ERK activation in BRAFWT cells, whereas vemurafenib‑based PROTACs incorporating a different linker architecture can lose this selectivity [2].

Selectivity Wild‑Type Sparing Paradoxical Activation

Therapeutic Window Expansion Through Catalytic Degradation Mechanism

PROTACs operate through a sub-stoichiometric, catalytic mechanism: one SJF-0628 molecule can mediate the ubiquitination and degradation of multiple BRAF molecules. Washout experiments in SK‑MEL‑28 cells demonstrate that after 24 h of SJF‑0628 treatment, only ~30% of BRAF protein and MAPK phosphorylation signal recovers within the subsequent 24 h, indicating a sustained pharmacodynamic effect [1]. This is a fundamental difference from reversible inhibitors like vemurafenib, whose effects dissipate rapidly upon compound removal. The catalytic nature also means that low target occupancy can produce near‑complete target elimination, which is not achievable with occupancy‑driven inhibitors [1].

Catalytic Mechanism Pharmacodynamics Washout Recovery

Precision Application Scenarios for SJF-0628 Based on Comparative Evidence


Degradation-Based Studies of Non‑V600 BRAF Mutations (Class 2 and Class 3)

SJF‑0628 is uniquely suited for research involving Class 2 (e.g., G469A) and Class 3 (e.g., G466V) BRAF mutants, where vemurafenib and other approved inhibitors lack activity [1]. Its demonstrated efficacy in SK‑MEL‑246 (Class 2) and CAL‑12T/H1666 (Class 3) cells, combined with in vivo tumor regression in Class 2 xenografts, makes it the only validated tool compound for evaluating degradation‑based intervention in non‑V600 mutant cancers [1].

Investigating Acquired Resistance to BRAF Inhibitors

In cell lines harboring the vemurafenib‑resistant p61‑BRAFV600E splice variant (e.g., SK‑MEL‑239‑C4), SJF‑0628 retains degradation activity and anti‑proliferative potency, enabling mechanistic dissection of resistance pathways that cannot be studied with vemurafenib alone [1]. The comparison with the inactive epimer SJF‑0661 provides a built‑in control for VHL‑engagement‑dependent pharmacology [1].

In Vivo Pre‑Clinical Proof‑of‑Concept for BRAF Degradation Therapy

With published pharmacokinetic and tumor regression data in two xenograft models (A375 BRAFV600E and SK‑MEL‑246 Class 2), SJF‑0628 serves as the reference compound for in vivo BRAF degradation studies [1]. Its catalytic mechanism and sustained target knockdown after washout may support less‑frequent dosing schedules compared with occupancy‑driven inhibitors [1].

Selectivity Profiling in Wild‑Type vs. Mutant BRAF Contexts

When experiments must distinguish between wild‑type and mutant BRAF biology, SJF‑0628 provides the best‑characterized mutant‑selective degradation tool, avoiding the paradoxical MAPK activation that complicates the interpretation of vemurafenib‑based experiments in wild‑type cells [1][2]. This property is critical for studies of on‑target toxicity and for validating therapeutic windows in normal tissue models.

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